molecular formula C11H20FNO2 B15242623 Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate

Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate

Cat. No.: B15242623
M. Wt: 217.28 g/mol
InChI Key: BJPYNQICAVYDJR-UHFFFAOYSA-N
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Description

Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate is an organic compound that features a fluorinated butanoate ester with a cyclopentylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate typically involves a multi-step process. One common method includes the reaction of cyclopentylamine with a suitable fluorinated butanoate precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate involves its interaction with specific molecular targets. The fluorinated butanoate ester can interact with enzymes or receptors, leading to changes in their activity. The cyclopentylamino group may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((cyclohexylamino)methyl)-2-fluorobutanoate
  • Methyl 2-((cyclopropylamino)methyl)-2-fluorobutanoate
  • Methyl 2-((cyclobutylamino)methyl)-2-fluorobutanoate

Uniqueness

Methyl 2-((cyclopentylamino)methyl)-2-fluorobutanoate is unique due to the presence of the cyclopentylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H20FNO2

Molecular Weight

217.28 g/mol

IUPAC Name

methyl 2-[(cyclopentylamino)methyl]-2-fluorobutanoate

InChI

InChI=1S/C11H20FNO2/c1-3-11(12,10(14)15-2)8-13-9-6-4-5-7-9/h9,13H,3-8H2,1-2H3

InChI Key

BJPYNQICAVYDJR-UHFFFAOYSA-N

Canonical SMILES

CCC(CNC1CCCC1)(C(=O)OC)F

Origin of Product

United States

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